

Iodine-126: A Technical Guide to Isotopic Properties and Decay Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core isotopic properties and decay characteristics of **Iodine-126** (¹²⁶I). The information is intended for professionals in research, science, and drug development who may consider this radionuclide for experimental or therapeutic applications. All quantitative data is summarized in tables for clarity, and conceptual experimental protocols are provided.

Core Isotopic Properties

lodine-126 is a synthetic radioisotope of iodine. It is not naturally occurring and must be produced artificially.[1] Its fundamental properties make it a unique isotope with a relatively convenient half-life for research purposes.[2]

Table 1: General Isotopic Properties of **Iodine-126**



Property	Value	Reference(s)
Atomic Number (Z)	53	[3]
Mass Number (A)	126	[3]
Neutron Number (N)	73	[3]
Atomic Mass	125.905623(4) u	[4]
Mass Excess	-87.91161 MeV	[4]
Nuclear Spin and Parity ($I\pi$)	2-	[4]
Half-life (T½)	12.93 ± 0.05 days	[2][3][4]
Decay Constant (λ)	6.205 x 10 ⁻⁷ s ⁻¹	[4]
Specific Activity	2.989 x 10 ¹⁵ Bq/g	[4]

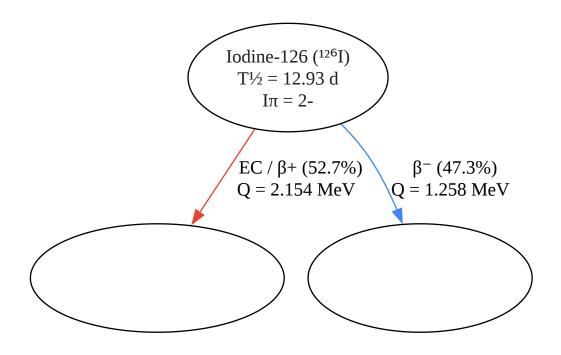
Decay Characteristics

lodine-126 exhibits a dual decay mode, making its decay scheme relatively complex. It decays to two different stable daughter nuclides: Tellurium-126 (126Te) and Xenon-126 (126Xe).[4]

The decay pathways are:

- Electron Capture (EC) and Positron Emission (β+): This branch accounts for approximately 52.7% of decays and leads to the formation of stable ¹²⁶Te.[4]
- Beta-Minus (β^-) Emission: This branch accounts for the remaining 47.3% of decays, resulting in the formation of stable 126 Xe.[4]





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The decay of ¹²⁶I is accompanied by the emission of beta particles (electrons and positrons) and gamma rays. The principal emissions are detailed in the tables below, based on data from ICRP Publication 107.[3]

Table 2: Principal Beta and Electron Emissions of Iodine-126

Radiation Type	Mean Energy (MeV)	Maximum Energy (MeV)	Intensity (%)	Decay Branch
Beta-minus (β^-)	0.2871	0.8700	38.30	¹²⁶ I → ¹²⁶ Xe
Beta-minus (β ⁻)	0.1245	0.3860	6.00	¹²⁶ I → ¹²⁶ Xe
Positron (β+)	0.3112	0.7480	1.13	¹²⁶ I → ¹²⁶ Te
Positron (β+)	0.1700	0.4800	0.21	¹²⁶ I → ¹²⁶ Te
Auger Electrons	0.0089	-	15.60	¹²⁶ I → ¹²⁶ Te
Internal Conversion e ⁻	0.6354	-	2.16	¹²⁶ I → ¹²⁶ Te

Table 3: Principal Gamma (y) and X-ray Emissions of Iodine-126



Radiation Type	Energy (MeV)	Intensity (%)	Decay Branch
Gamma	0.6663	33.10	¹²⁶ I → ¹²⁶ Te
Gamma	0.3886	35.80	¹²⁶ I → ¹²⁶ Xe
Gamma	0.7538	4.17	¹²⁶ I → ¹²⁶ Te
Annihilation Radiation	0.5110	2.68	¹²⁶ I → ¹²⁶ Te
Gamma	0.4913	0.29	¹²⁶ I → ¹²⁶ Xe
X-ray (Kα)	0.0275	24.50	¹²⁶ I → ¹²⁶ Te
X-ray (Kβ)	0.0311	5.20	¹²⁶ I → ¹²⁶ Te

Experimental Protocols

The following sections outline the conceptual methodologies for the production, separation, and measurement of **lodine-126**. These are not exhaustive protocols but provide a framework for experimental design.

Production and Radiochemical Separation

lodine-126 can be produced through several nuclear reactions. A common method involves the irradiation of stable lodine-127.

Production Methods:

- Neutron Irradiation (¹²⁷I(n,2n)¹²⁶I): This reaction requires fast neutrons (energy > 9.2 MeV). A target of stable iodine, often in the form of sodium iodide (NaI) or another stable iodine compound, is irradiated with a high-flux fast neutron source, such as a cyclotron or a neutron generator.[5]
- Photonuclear Reaction (¹²⁷I(γ,n)¹²⁶I): This method uses high-energy photons (gamma rays) to eject a neutron from the ¹²⁷I nucleus. The target is irradiated with a bremsstrahlung photon beam generated from an electron accelerator.[6]
- Szilard-Chalmers Effect: This method can be used to produce ¹²⁶I with high specific activity. An organic iodide compound, such as ethyl iodide, is irradiated with neutrons. The nuclear

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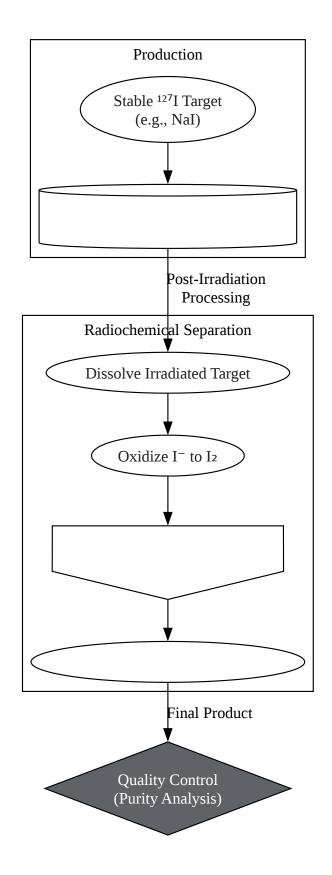
reaction breaks the carbon-iodine bond, and the resulting radioactive ¹²⁶I atom, having recoiled, is in a different chemical state from the bulk target material. This allows for its separation using aqueous extraction or electrolysis.[5]

Radiochemical Separation (Conceptual Protocol):

Following irradiation, the microscopic quantities of ¹²⁶I must be separated from the bulk target material. The exact procedure depends on the production method and target matrix, but the principles of iodine chemistry are universal. A common method, adapted from radioiodine production from tellurium targets, is dry distillation.[4]

- Target Dissolution: If a solid target like NaI was used, it is dissolved in an appropriate acidic or basic solution.
- Oxidation: The iodide (I⁻) is oxidized to elemental iodine (I₂) using an oxidizing agent (e.g., hydrogen peroxide in an acidic solution).
- Dry Distillation: The solution is heated, and a stream of inert gas (e.g., nitrogen or argon) is passed through it. The volatile elemental iodine (I₂) is carried by the gas stream away from the non-volatile target material and impurities.
- Trapping: The gas stream is passed through a trapping solution, typically a dilute solution of sodium hydroxide or sodium thiosulfate, which reduces the elemental iodine back to non-volatile iodide (I⁻), capturing the radioactive ¹²⁶I in a small volume of purified solution.
- Quality Control: The final product is analyzed for radionuclidic and radiochemical purity.





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Quantitative Measurement via Gamma Spectroscopy

The activity of an **lodine-126** sample is determined by measuring the intensity of its characteristic gamma-ray emissions using a high-resolution detection system.

Instrumentation:

- High-Purity Germanium (HPGe) Detector: Preferred for its excellent energy resolution, which allows for the clear separation of gamma peaks from different radionuclides.[7]
- Lead Shielding: A shield (or "cave") made of lead bricks surrounds the detector to reduce background radiation from the environment.
- Signal Processing Electronics: Includes a preamplifier, amplifier, and a Multi-Channel Analyzer (MCA) to process the detector signal and generate a gamma-ray spectrum.[8]
- Analysis Software: Used for spectrum acquisition, peak identification, and activity calculation.

Measurement Protocol (Conceptual):

- Energy Calibration: The relationship between channel number in the MCA and gamma-ray energy (in keV) is established. This is done by acquiring a spectrum from a standard source containing radionuclides with well-known gamma emissions across a wide energy range (e.g., ¹⁵²Eu or a mixed-nuclide standard).[8][9]
- Efficiency Calibration: The detector's efficiency at detecting a gamma ray of a specific energy is determined. A standard source with certified activity and known gamma emission probabilities is placed in the same geometry as the sample will be. A spectrum is acquired, and the net counts in each full-energy peak are used to calculate the efficiency at that energy. An efficiency curve (efficiency vs. energy) is then generated by fitting a function to these data points.[10][11]
- Sample Measurement: The ¹²⁶I sample is placed in a reproducible position relative to the detector. A spectrum is acquired for a sufficient duration to achieve good counting statistics in the peaks of interest.

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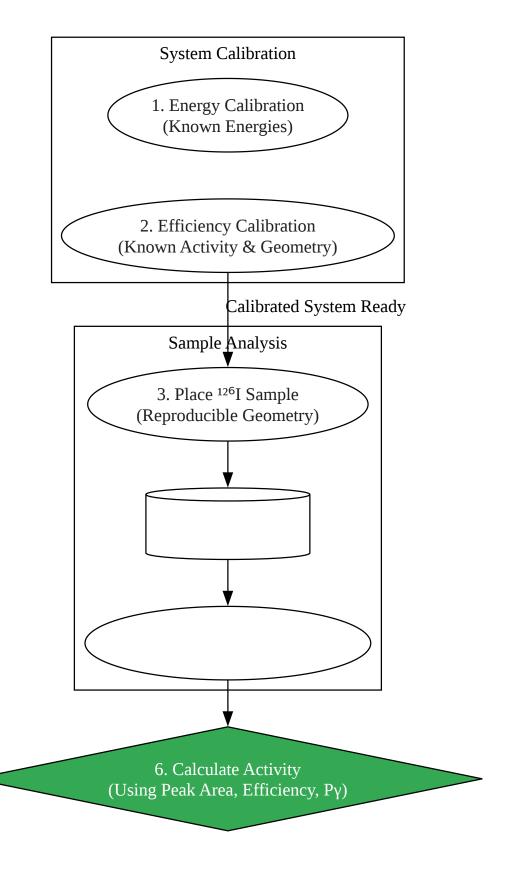




- Data Analysis: The software identifies the characteristic gamma peaks of ¹²⁶I (e.g., 388.6 keV and 666.3 keV). The net peak area (total counts minus background) for each peak is calculated.
- Activity Calculation: The activity (A) of ¹²⁶I in the sample is calculated for each peak using the following formula: $A = C / (t \times Py \times \epsilon)$ Where:
 - C is the net peak area (counts)
 - t is the live counting time (seconds)
 - Py is the emission probability of the gamma ray
 - ε is the detector efficiency at the gamma-ray energy (from the calibration curve)

The final activity is typically reported as a weighted average of the results from multiple characteristic peaks.





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